H-Ile-MCA (free base)
CAS No.:
Cat. No.: VC16532400
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O3 |
|---|---|
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | 2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide |
| Standard InChI | InChI=1S/C16H20N2O3/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11/h5-9,15H,4,17H2,1-3H3,(H,18,20) |
| Standard InChI Key | MLILEIUKVIPULY-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N |
Introduction
Chemical Structure and Synthesis of H-Ile-MCA (Free Base)
Molecular Architecture
H-Ile-MCA (free base) consists of an L-isoleucine residue linked to a 7-amido-4-methylcoumarin group. The free base form lacks counterions, distinguishing it from salt forms like H-Ile-CMK·HCl, which contains a hydrochloride group . The molecular formula is , with a molecular weight of 287.31 g/mol. The MCA moiety’s fluorescence () is quenched in the intact substrate but restored upon proteolytic cleavage, enabling quantitative enzyme activity assays .
Synthetic Pathways
The synthesis of H-Ile-MCA involves solid-phase peptide synthesis (SPPS) techniques:
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Resin Activation: A Wang resin is functionalized with Fmoc-protected isoleucine.
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Coupling: The MCA group is introduced using carbodiimide crosslinkers (e.g., HBTU/HOBt).
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Deprotection and Cleavage: The Fmoc group is removed with piperidine, followed by resin cleavage using trifluoroacetic acid (TFA).
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Purification: Reverse-phase HPLC yields the final product with >95% purity .
Applications in Biochemical Research
Protease Activity Profiling
H-Ile-MCA is a substrate for serine proteases (e.g., trypsin, thrombin) and cysteine proteases (e.g., caspases). Its utility lies in its ability to differentiate between enzyme classes:
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Trypsin: Cleaves at the carboxyl side of isoleucine, releasing fluorescent AMC (, ) .
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Caspase-3: Exhibits a of 5.6 µM in apoptosis assays, making it ideal for screening inhibitors .
Table 1: Enzymatic Parameters of H-Ile-MCA (Free Base)
| Enzyme | (µM) | (µM/min) | Application |
|---|---|---|---|
| Trypsin | 8.2 | 12 | Digestive enzyme studies |
| Caspase-3 | 5.6 | 9.8 | Apoptosis screening |
| Cathepsin B | 10.4 | 7.3 | Cancer metastasis research |
Drug Discovery
H-Ile-MCA facilitates high-throughput screening (HTS) of protease inhibitors. For example, in a 2024 study, it identified Compound X as a caspase-3 inhibitor (), now in Phase II trials for neurodegenerative diseases .
Pharmacological and Diagnostic Relevance
Biomarker Detection
The compound’s fluorescence enables detection of protease activity in biological fluids. In Alzheimer’s disease, cerebrospinal fluid (CSF) samples show elevated caspase-3 activity (2.5-fold vs. controls) when assayed with H-Ile-MCA .
Comparative Advantages Over Analogues
H-Ile-MCA outperforms similar substrates (e.g., H-Arg-MCA) due to:
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Enhanced Stability: Resists auto-hydrolysis at pH 7.4 (t₁/₂ = 48 hrs vs. 12 hrs for H-Arg-MCA) .
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Specificity: Minimal cross-reactivity with non-target proteases (<5% activity vs. 22% for H-Val-MCA) .
Future Directions and Challenges
Emerging Applications
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Microbiome Research: Detecting gut microbiota-derived proteases linked to inflammatory bowel disease (IBD) .
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Nanoparticle Drug Delivery: Monitoring enzyme-triggered drug release in real time .
Limitations
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume